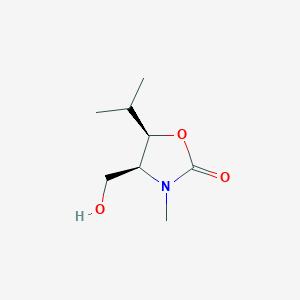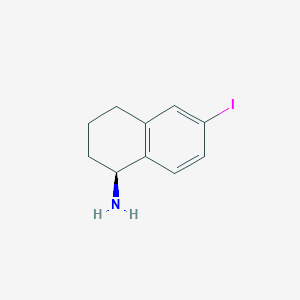![molecular formula C13H10ClNO B12864423 1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B12864423.png)
1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone is a chemical compound with the molecular formula C13H10ClNO and a molecular weight of 231.68 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a pyridinyl ring, which is further connected to an ethanone group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone typically involves the reaction of 2-chlorobenzaldehyde with 3-acetylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps such as distillation and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic processes or signaling pathways, depending on the specific application .
Comparación Con Compuestos Similares
1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone can be compared with similar compounds such as:
1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone: This compound has a similar structure but with the chlorine atom in a different position, which can affect its reactivity and applications.
1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone: The presence of a trifluoromethyl group instead of a chlorophenyl group can significantly alter its chemical properties and uses.
Propiedades
Fórmula molecular |
C13H10ClNO |
|---|---|
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
1-[6-(2-chlorophenyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C13H10ClNO/c1-9(16)10-6-7-13(15-8-10)11-4-2-3-5-12(11)14/h2-8H,1H3 |
Clave InChI |
GPRLFOAVBAXURQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12864349.png)
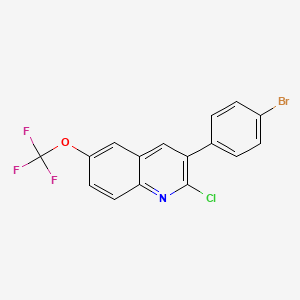

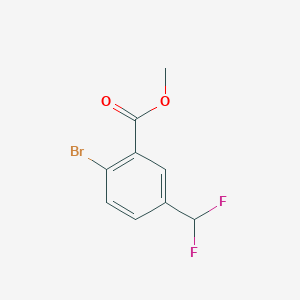

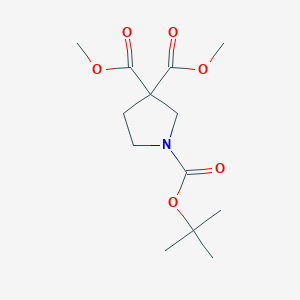
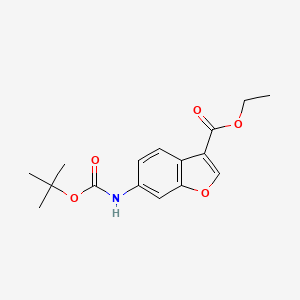
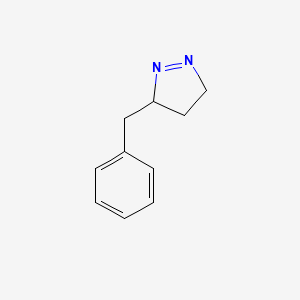
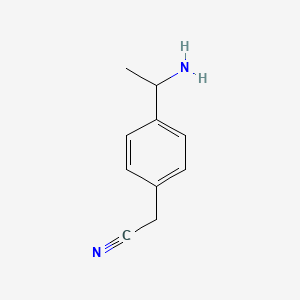
![4-(Benzyloxy)-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12864401.png)
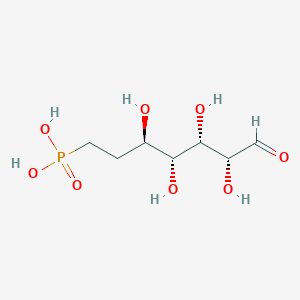
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one](/img/structure/B12864410.png)
